N-[(2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonothioyl]-4-fluorobenzamide
Description
N-[(2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzamide moiety, a hydrazino group, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H21FN4O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[[[4-(3,4-dimethylanilino)-4-oxobutanoyl]amino]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H21FN4O3S/c1-12-3-8-16(11-13(12)2)22-17(26)9-10-18(27)24-25-20(29)23-19(28)14-4-6-15(21)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,22,26)(H,24,27)(H2,23,25,28,29) |
InChI Key |
PEOMLCSUGDYKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with hydrazine to introduce the hydrazino group. The final step involves the reaction of the hydrazino intermediate with 4-fluorobenzoyl isothiocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes treatment.
Nuclear Receptor Ligands: Compounds that bind to nuclear receptors and regulate gene expression.
Uniqueness
N-[(2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
